molecular formula C16H16FN3O2 B2935602 1-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)cyclopropane-1-carboxamide CAS No. 2176201-20-8

1-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)cyclopropane-1-carboxamide

Cat. No.: B2935602
CAS No.: 2176201-20-8
M. Wt: 301.321
InChI Key: HSCXFPIZDIDDBQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C16H16FN3O2 and its molecular weight is 301.321. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-4-2-12(3-5-13)16(6-7-16)14(21)18-9-11-20-10-1-8-19-15(20)22/h1-5,8,10H,6-7,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCXFPIZDIDDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H16FN5O2
  • Molecular Weight : 341.34 g/mol
  • CAS Number : 2320685-84-3

Synthesis

The synthesis of this compound involves several steps, including:

  • Formation of Cyclopropane Ring : Utilizing α-alkylation of phenyl acetonitrile derivatives.
  • Coupling Reaction : The cyclopropane derivative undergoes acid amine coupling to form the final product.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

Antiproliferative Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
U937 (human myeloid leukemia)10Inhibition of proliferation
A549 (lung cancer)15Moderate inhibition
HeLa (cervical cancer)20Low inhibition

The compound demonstrated a distinct ability to inhibit cell growth without showing significant cytotoxicity, suggesting a targeted mechanism of action that may minimize side effects associated with traditional chemotherapeutics.

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit key enzymes or receptors that facilitate tumor growth, although detailed mechanisms remain under investigation.

Case Studies

Several studies have evaluated the biological effects of structurally related compounds:

  • Study on Calpain Inhibition :
    • A related compound, N-(4-fluorophenylsulfonyl)-l-valyl-l-leucinal, was found to inhibit calpain, an enzyme implicated in cancer progression. This suggests that similar mechanisms might be explored for the cyclopropane derivative .
  • Antitumor Activity :
    • In a preclinical study, phenylcyclopropane carboxamide derivatives showed promising results in reducing tumor sizes in xenograft models, indicating potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The unique structure of the cyclopropane ring combined with fluorinated phenyl and pyrimidine moieties contributes to the compound's biological activity. Variations in these substituents can lead to changes in potency and selectivity against different cancer types. Ongoing SAR studies are aimed at optimizing these properties for enhanced efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)cyclopropane-1-carboxamide with high diastereomeric purity?

  • Methodological Answer :

  • Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxamide intermediate, ensuring efficient cyclopropane ring formation .
  • Purify via preparative silica gel chromatography (hexanes/EtOAc gradients) to resolve diastereomers, achieving dr >20:1 as demonstrated in analogous cyclopropane-carboxamide syntheses .
  • Optimize reaction stoichiometry (e.g., 4.0 equiv. of phenol derivatives) to suppress side reactions and improve yields (>75%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • 1H NMR : Key diagnostic peaks include cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and pyrimidinone NH (δ 8.5–9.5 ppm, broad singlet) .
  • HPLC : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and detect process-related impurities (e.g., unreacted fluorophenyl intermediates) .
  • X-ray crystallography : Resolve stereochemical ambiguity by determining crystal structures, as exemplified in N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide studies (space group P21/c, Z=4) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits, given the pyrimidinone scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination, comparing to fluorophenyl analogs .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring influence bioactivity, and how can this be systematically investigated?

  • Methodological Answer :

  • Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis, then isolate using chiral HPLC (e.g., Chiralpak® IA column) .
  • Correlate configurations (determined by X-ray ) with activity via molecular docking (e.g., AutoDock Vina) to identify stereospecific binding interactions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Validate compound stability under assay conditions (e.g., pH, temperature) using LC-MS to detect degradation products (e.g., hydrolyzed pyrimidinone) .
  • Perform orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

  • Methodological Answer :

  • Core modifications : Replace the 4-fluorophenyl group with substituted aryl rings (e.g., 4-chloro, 4-methyl) to assess electronic effects on binding .
  • Side-chain variations : Introduce substituents at the pyrimidinone 2-oxo position (e.g., methyl, ethyl) and evaluate via Free-Wilson analysis .

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